5-Bromo-3-ethyl-7-phenyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
918446-44-3 |
|---|---|
Molecular Formula |
C16H14BrN |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
5-bromo-3-ethyl-7-phenyl-1H-indole |
InChI |
InChI=1S/C16H14BrN/c1-2-11-10-18-16-14(11)8-13(17)9-15(16)12-6-4-3-5-7-12/h3-10,18H,2H2,1H3 |
InChI Key |
GEJYSNNBQPGAQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2C3=CC=CC=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3 Ethyl 7 Phenyl 1h Indole
Retrosynthetic Strategies for the 5-Bromo-3-ethyl-7-phenyl-1H-indole Core
Retrosynthetic analysis of this compound reveals several key disconnections to simplify the molecule into readily available starting materials. The primary bonds for disconnection are those that form the indole (B1671886) core and the carbon-carbon or carbon-halogen bonds that attach the substituents.
A primary disconnection breaks the indole ring, often between the nitrogen (N1) and the alpha-carbon (C2), and the C3-C3a bond, which is characteristic of a Fischer indole synthesis approach. This would lead to a substituted phenylhydrazine (B124118) and a ketone. Specifically, this retrosynthesis would involve (4-bromo-2-phenylphenyl)hydrazine and pentan-3-one.
Alternatively, a disconnection strategy based on transition metal-catalyzed methods, such as the Larock indole synthesis, would break the N1-C7a and C2-C3 bonds. This approach would lead to a substituted o-haloaniline, like 2-amino-1-bromo-5-iodo-3-phenylbenzene, and an alkyne, such as 3-hexyne.
Further disconnections focus on the introduction of the substituents onto a pre-formed indole ring. For example, the C-Br bond at the C5 position can be disconnected, suggesting a late-stage electrophilic bromination of a 3-ethyl-7-phenyl-1H-indole precursor. Similarly, the C-Ph bond at the C7 position could be disconnected, pointing towards a C-H activation/arylation strategy on a 5-bromo-3-ethyl-1H-indole intermediate.
Classical and Modern Indole Synthesis Approaches
The synthesis of the this compound scaffold can be achieved through various classical and modern synthetic methods.
Adaptations of the Fischer Indole Synthesis for Substituted Precursors
The Fischer indole synthesis is a robust and long-standing method for constructing the indole nucleus. wikipedia.orgbyjus.com It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com For the target molecule, this would require the synthesis of (4-bromo-2-phenylphenyl)hydrazine and its subsequent reaction with pentan-3-one. The synthesis of the substituted hydrazine (B178648) can be challenging. A potential route involves the diazotization of 4-bromo-2-phenylaniline (B1330229) followed by reduction. The subsequent cyclization with pentan-3-one under acidic conditions (e.g., HCl, H2SO4, or Lewis acids like ZnCl2) would yield the desired indole. wikipedia.orgbyjus.com The regioselectivity of the cyclization is generally reliable for symmetrical ketones like pentan-3-one, leading to the 3-ethyl substituent.
A notable modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediate. wikipedia.org
Transition Metal-Catalyzed Indole Synthesis (e.g., Larock Indole Synthesis, C-H Functionalization)
Transition metal-catalyzed reactions have become powerful tools for the synthesis of complex indoles.
The Larock indole synthesis provides a convergent approach by reacting an o-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst. ub.eduwikipedia.org To synthesize this compound via this method, a potential starting material would be a 2-iodoaniline (B362364) derivative bearing the bromo and phenyl substituents. The reaction with an appropriately substituted alkyne would then form the indole ring. ub.edunih.gov The Larock method is known for its high regioselectivity, with the bulkier group of the alkyne typically ending up at the C2 position of the indole. nih.gov
C-H functionalization represents a modern and atom-economical approach to constructing substituted indoles. chim.itrsc.org This strategy could be employed to introduce the phenyl group at the C7 position of a pre-existing 5-bromo-3-ethyl-1H-indole. Directing groups are often necessary to achieve site-selectivity, especially for the less reactive C4-C7 positions of the indole ring. chim.itnih.govacs.org For instance, installing a directing group on the indole nitrogen can facilitate palladium- or rhodium-catalyzed C7-arylation. nih.govresearchgate.net
Metal-Free and Sustainable Synthesis Methodologies for Indole Ring Formation
In recent years, there has been a growing interest in developing metal-free and more sustainable methods for indole synthesis. These approaches often rely on oxidative C-H amination or cyclization reactions. organic-chemistry.orgorganic-chemistry.org For example, a metal-free protocol using DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) as an oxidant can effect the C-H amination of N-Ts-2-alkenylanilines to form indoles. organic-chemistry.org While direct application to the complex target molecule may require significant substrate engineering, these methods offer a more environmentally benign alternative to traditional metal-catalyzed processes. rsc.org
Regioselective Introduction of Substituents
The precise placement of the bromo and phenyl groups is critical for the synthesis of this compound.
Directed Bromination Strategies at C5 and C7 Positions
The introduction of a bromine atom at a specific position on the indole ring often requires careful control of the reaction conditions and, in some cases, the use of directing groups. While direct bromination of indole typically occurs at the more electron-rich C3 position, substitution at the C5 and C7 positions of the benzene (B151609) ring portion is also possible.
For the target molecule, achieving bromination specifically at the C5 position of a 3-ethyl-7-phenyl-1H-indole precursor would likely involve electrophilic brominating agents such as N-bromosuccinimide (NBS). The regioselectivity can be influenced by the solvent and the presence of other substituents on the ring.
Achieving regioselective bromination at the C7 position is generally more challenging due to the lower reactivity of this site. nih.gov However, strategies involving directing groups on the indole nitrogen can steer the electrophile to the C7 position. acs.orgnih.gov Computational studies on related heterocyclic systems, like indazoles, have been used to predict the most likely sites for electrophilic attack, which can guide experimental design. rsc.org
Below is a table summarizing various synthetic strategies for substituted indoles, which could be adapted for the synthesis of this compound.
| Method | Key Reactants | Catalyst/Reagent | Key Features | Potential Application for Target Molecule |
| Fischer Indole Synthesis | Substituted Phenylhydrazine, Ketone | Acid (Brønsted or Lewis) | Well-established, versatile for various substitution patterns. wikipedia.orgbyjus.com | Reaction of (4-bromo-2-phenylphenyl)hydrazine with pentan-3-one. |
| Larock Indole Synthesis | o-Iodoaniline, Disubstituted Alkyne | Palladium catalyst | High regioselectivity, convergent. ub.eduwikipedia.org | Coupling of a substituted 2-iodoaniline with an alkyne to form the indole core. |
| C-H Arylation | Substituted Indole, Aryl Halide/Boronic Acid | Palladium or Rhodium catalyst | Atom-economical, allows late-stage functionalization. chim.itnih.gov | Introduction of the phenyl group at C7 of a 5-bromo-3-ethyl-1H-indole. |
| Electrophilic Bromination | Substituted Indole | N-Bromosuccinimide (NBS) | Direct introduction of bromine. | Bromination at C5 of a 3-ethyl-7-phenyl-1H-indole precursor. |
Stereoselective Alkylation at C3 Position
The introduction of an ethyl group at the C3 position of the indole nucleus is a common yet crucial transformation. Achieving this with control over the stereochemistry, when a chiral center is generated, requires specialized methods. The Friedel-Crafts alkylation is a classic approach, though achieving high enantioselectivity often necessitates the use of chiral catalysts. nih.govgoogle.comnih.govrsc.org
One of the most powerful methods for the enantioselective C3-alkylation of indoles is the use of chiral Lewis acid catalysis. nih.govgoogle.com These catalysts activate the electrophile, allowing for a facial-selective attack by the nucleophilic indole. For the introduction of an ethyl group, suitable electrophiles such as ethyl-α,β-unsaturated ketoesters or other activated ethylating agents can be employed in the presence of a chiral catalyst system. For instance, copper(II) complexes with chiral bis(oxazoline) ligands have been shown to be effective in catalyzing the enantioselective Friedel-Crafts alkylation of indoles. google.com The choice of solvent and the specific structure of the chiral ligand can significantly influence the enantiomeric excess (ee) of the product.
Another strategy for stereoselective C3-alkylation involves the use of chiral auxiliaries. While this method is often highly effective, it requires additional steps for the attachment and removal of the auxiliary. More modern approaches focus on direct catalytic asymmetric methods to improve atom and step economy.
Below is a table summarizing representative conditions for the stereoselective C3-alkylation of indoles, which could be adapted for the ethylation of a 5-bromo-7-phenyl-1H-indole precursor.
Interactive Table: Stereoselective C3-Alkylation of Indoles
| Electrophile | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ethyl α,β-unsaturated ketoester | Cu(OTf)₂ / Chiral Bis(oxazoline) | Toluene | 0 | 80-96 | 86-99 | researchgate.net |
| β-Nitrostyrene derivative | Cu(I) / (S)-Segphos | Dichloromethane | -20 | ~80 | ~80 | google.com |
| Alkylidene malonate | Cu(II) / Tris(oxazoline) | Various | RT | High | Up to 91 | nih.gov |
Arylation Methods for C7 Position (e.g., Cross-Coupling Reactions)
The introduction of a phenyl group at the C7 position of the indole ring presents a significant challenge due to the inherent reactivity of the C2 and C3 positions. nih.gov Directing group strategies are often employed to achieve the desired regioselectivity. However, for a substrate that is already halogenated at the C7 position, such as a 7-bromoindole (B1273607) derivative, transition metal-catalyzed cross-coupling reactions are the most effective methods for arylation.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids. beilstein-archives.orgnih.govbeilstein-journals.org In the context of synthesizing this compound, a plausible route would involve the Suzuki-Miyaura coupling of a 5,7-dibromo-3-ethyl-1H-indole intermediate with phenylboronic acid. The challenge in such a reaction lies in achieving selective coupling at the C7 position over the C5 position. The relative reactivity of the two bromine atoms can be influenced by steric and electronic factors, as well as by the choice of catalyst, ligand, and reaction conditions. In some cases, the sterically less hindered position may react preferentially, while in others, electronic effects may dominate. nih.gov
Alternatively, a directing group can be installed on the indole nitrogen to direct the C-H activation and subsequent arylation to the C7 position, followed by removal of the directing group. nih.gov Rhodium-catalyzed C-H arylation using a removable phosphine-based directing group has been shown to be highly selective for the C7 position. nih.gov
The following table outlines typical conditions for the Suzuki-Miyaura coupling of haloindoles, which could be applied to the C7-phenylation step.
Interactive Table: C7-Arylation of Haloindoles via Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 (MW) | Good | beilstein-archives.org |
| 6-Chloroindole | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 97 | nih.gov |
| 7-Iodoindole | Phenylboronic acid | Pd(OAc)₂ | TPPTS | K₂CO₃ | DMAc/H₂O | 75 | 54-77 | nih.gov |
Sequential vs. Convergent Synthesis Design for Complex Indole Architectures
The construction of a polysubstituted indole like this compound can be approached through two primary synthetic strategies: sequential and convergent synthesis. nih.govcapes.gov.br
A sequential synthesis would involve the stepwise modification of a pre-existing indole core. For our target molecule, a plausible sequential route could start with commercially available 5-bromoindole. This would be followed by a sequence of reactions, such as N-protection, C7-bromination, selective C7-phenylation, C3-ethylation, and finally N-deprotection.
Plausible Sequential Route:
Start: 5-Bromo-1H-indole
N-Protection: Introduction of a suitable protecting group (e.g., Boc, SEM).
C7-Bromination: Introduction of a second bromine atom at the C7 position.
Selective C7-Phenylation: Suzuki-Miyaura coupling with phenylboronic acid, ideally with selectivity for the C7 position.
C3-Ethylation: Introduction of the ethyl group at the C3 position.
N-Deprotection: Removal of the protecting group to yield the final product.
A convergent synthesis , on the other hand, involves the synthesis of key fragments of the molecule separately, which are then coupled together at a late stage. For our target, a convergent approach might involve the synthesis of a 3-bromo-5-phenylaniline derivative and its subsequent cyclization to form the indole ring, for example, via a Fischer indole synthesis. nih.govresearchgate.net The ethyl group could be introduced either before or after the indole ring formation.
Plausible Convergent Route (Fischer Indole Synthesis):
Fragment 1 Synthesis: Preparation of a (4-bromo-2-phenylphenyl)hydrazine.
Fragment 2: Propanal or a derivative.
Condensation and Cyclization: Fischer indole synthesis to form the 5-bromo-7-phenyl-1H-indole core.
C3-Ethylation: Introduction of the ethyl group at the C3 position.
Chemical Reactivity and Transformation Pathways of 5 Bromo 3 Ethyl 7 Phenyl 1h Indole
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for indoles, driven by the electron-rich nature of the heterocyclic ring. bhu.ac.inresearchgate.net The preferred site of electrophilic attack on the indole (B1671886) nucleus is typically the C3 position, as this leads to a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.instackexchange.comic.ac.uk However, when the C3 position is already substituted, as in the case of 5-Bromo-3-ethyl-7-phenyl-1H-indole, electrophilic attack is directed to other positions on the ring. bhu.ac.in
Regioselectivity and Site Selectivity Analysis (C2, C4, C6 Positions)
With the C3 and C5 positions occupied, the primary sites for electrophilic attack on this compound are the C2, C4, and C6 positions. The inherent reactivity of the indole ring favors substitution at the pyrrole (B145914) ring, making the C2 position a likely candidate. bhu.ac.in However, the electronic effects of the existing substituents play a crucial role in determining the final regiochemical outcome.
In the absence of strong directing groups, electrophilic substitution on a 3-substituted indole generally occurs at the C2 position. bhu.ac.in However, the benzene portion of the indole can also undergo substitution, with the C4 and C6 positions being the most probable sites of attack. The precise selectivity between C2, C4, and C6 will be a balance of electronic and steric factors.
Influence of Existing Substituents (Bromine, Ethyl, Phenyl) on Electrophilic Attack
The substituents on the indole ring exert significant influence on the regioselectivity of electrophilic attack.
Ethyl Group (at C3): The ethyl group is an electron-donating group (EDG) through inductive effects. Its presence at C3 further activates the pyrrole ring towards electrophilic attack, though it sterically hinders direct attack at that position. It electronically reinforces the nucleophilicity of the C2 position.
Phenyl Group (at C7): The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the electrophile and the reaction conditions. Its steric bulk at the C7 position can hinder electrophilic attack at the adjacent C6 position.
Indole Nitrogen (N1): The lone pair of electrons on the nitrogen atom is fundamental to the high reactivity of the indole ring. researchgate.net Protecting the N-H group can influence the nucleophilicity of the various positions. For instance, electron-withdrawing protecting groups can decrease the nucleophilicity of the C3 position, which can indirectly influence the reactivity of other positions. beilstein-journals.org
Considering these factors, electrophilic attack at the C2 position is generally favored due to the activating effect of the C3-ethyl group and the deactivating effect of the C5-bromo group on the benzene ring. However, strong electrophiles or specific reaction conditions could potentially lead to substitution at the C4 or C6 positions. rsc.orgacs.org
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine, leading to the displacement of the bromide ion. The electronic properties of the indole ring system facilitate this type of reaction.
Common nucleophiles used in SNAr reactions with bromoindoles include amines and thiols, leading to the formation of 5-aminoindole (B14826) and 5-thioindole derivatives, respectively. These transformations are valuable for introducing a wide range of functional groups and for the synthesis of more complex molecules. The reaction often requires the use of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to facilitate the substitution.
Transition Metal-Catalyzed Cross-Coupling Chemistry
The bromine atom at the C5 position serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromoindole with an organoboron reagent, typically a boronic acid or ester. researchgate.netnih.govnih.govwikipedia.orglibretexts.org This method is widely used to form new carbon-carbon bonds and is tolerant of a wide range of functional groups. nih.gov The reaction of 5-bromoindoles with phenylboronic acid, for example, can be achieved using a palladium catalyst to yield 5-phenylindoles. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromoindole with an alkene to form a substituted alkene. wikipedia.orgacs.orgnih.govorganic-chemistry.org This reaction is a versatile method for the formation of carbon-carbon bonds and typically proceeds with high stereoselectivity. organic-chemistry.org
Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the bromoindole with a terminal alkyne, forming an internal alkyne. researchgate.netnih.govlibretexts.orgwikipedia.orgyoutube.com The Sonogashira coupling is a reliable method for constructing C(sp2)-C(sp) bonds and has been successfully applied to bromoindoles. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromoindole with an amine. researchgate.netwikipedia.orglibretexts.orgyoutube.com This reaction is a powerful tool for the synthesis of arylamines and is compatible with a broad range of amines, including primary and secondary amines. wikipedia.orgyoutube.com
| Cross-Coupling Reaction | Catalyst System | Coupling Partner | Resulting Bond |
| Suzuki-Miyaura | Palladium catalyst, Base | Organoboron reagent | C-C |
| Heck | Palladium catalyst, Base | Alkene | C-C |
| Sonogashira | Palladium catalyst, Copper(I) co-catalyst, Base | Terminal alkyne | C-C (sp2-sp) |
| Buchwald-Hartwig | Palladium catalyst, Base | Amine | C-N |
Cycloaddition and Annulation Reactions of the Indole Nucleus
The indole nucleus can participate in cycloaddition and annulation reactions to construct fused ring systems. These reactions can occur through various mechanisms, including those involving the π-system of the indole ring. pkusz.edu.cnacs.org
Recent advancements have shown that visible-light-induced dearomative annulation of indoles can lead to the stereoselective formation of polycyclic indolines. acs.org Furthermore, transition-metal-catalyzed C-H annulation provides a direct method for constructing fused indole derivatives. pkusz.edu.cn For instance, iridium-catalyzed asymmetric [4+3] cycloaddition of 4-indolyl allylic alcohols with azomethine ylides has been shown to produce azepino[3,4,5-cd]indoles with high regioselectivity. beilstein-journals.org NBS-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides is another strategy to create fused and spirocyclic indolines. rsc.org
Derivatization and Functionalization at the N1 Position (Indole Nitrogen)
The nitrogen atom of the indole ring (N1) possesses a slightly acidic proton and can be readily deprotonated by a base to form a nucleophilic center. researchgate.net This allows for a variety of derivatization and functionalization reactions.
Alkylation, acylation, and sulfonylation at the N1 position are common transformations. These reactions are often performed to protect the indole nitrogen during subsequent synthetic steps or to introduce specific functional groups that can modulate the biological activity or physical properties of the molecule. nih.govacs.org For instance, N-alkoxycarbamoyl groups have been used as directing groups for site-selective C-H functionalization of the indole core. nih.gov The choice of the N1-substituent can also influence the regioselectivity of other reactions on the indole ring. beilstein-journals.org
Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Ethyl 7 Phenyl 1h Indole
Infrared (IR) Spectroscopy for Functional Group Identification
No specific IR absorption data for 5-Bromo-3-ethyl-7-phenyl-1H-indole is available in the searched scientific literature. A detailed table of vibrational frequencies and their corresponding functional group assignments cannot be generated.
X-ray Crystallography for Solid-State Molecular Architecture Determination
No published X-ray crystallographic data for this compound could be located. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available, and a data table cannot be created.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Specific UV-Vis absorption maxima (λmax) for this compound have not been reported in the available literature. Therefore, a table detailing its electronic absorption characteristics cannot be compiled.
Computational and Theoretical Investigations of 5 Bromo 3 Ethyl 7 Phenyl 1h Indole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Bromo-3-ethyl-7-phenyl-1H-indole. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and electronic transitions within the molecule.
The electronic properties of substituted indoles are significantly influenced by the nature and position of the substituents on the indole (B1671886) core. In this compound, the bromine atom at the C5 position acts as a deactivating group due to its electron-withdrawing inductive effect, while the ethyl group at C3 is a weak electron-donating group. The phenyl group at C7 introduces further electronic complexity and the potential for extended π-conjugation.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the attached phenyl group, while the LUMO would be distributed over the aromatic system, with potential contributions from the bromine atom. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. In related donor-acceptor type indole derivatives, the HOMO-LUMO gaps are influenced by the electron-withdrawing or donating strength of the substituents. researchgate.net
Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the indole ring and the bromine atom, indicating these as sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the N-H proton and the protons of the ethyl and phenyl groups.
Density Functional Theory (DFT) Studies of Molecular Geometry and Stability
Density Functional Theory (DFT) has become a standard tool for accurately predicting the molecular geometry and stability of organic compounds. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the optimized three-dimensional structure of this compound can be determined.
The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. The indole ring itself is largely planar. However, the phenyl group at the C7 position will have a specific dihedral angle relative to the indole plane, which is determined by the balance between conjugative effects (favoring planarity) and steric hindrance from the adjacent C6-H and N-H groups. In similar structures, such as 1-(phenylsulfonyl)indole (B187392) derivatives, the phenyl ring is often found to be nearly orthogonal to the indole ring system. nih.govmdpi.com The ethyl group at the C3 position will also adopt a preferred conformation to minimize steric interactions.
The stability of the molecule can be assessed by calculating its total electronic energy and heat of formation. DFT calculations on a series of substituted indole derivatives have shown that the heat of formation can be reliably calculated using isodesmic reaction conditions. niscpr.res.in These calculations would confirm the thermodynamic stability of the this compound structure.
Conformational Analysis and Energy Minima Identification
The presence of the flexible ethyl group at the C3 position and the rotatable phenyl group at the C7 position means that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy landscape of the molecule.
By systematically rotating the key dihedral angles (e.g., the C2-C3-C(ethyl)-C(ethyl) and C6-C7-C(phenyl)-C(phenyl) angles) and performing energy calculations at each step, a potential energy surface can be generated. This surface reveals the various energy minima corresponding to stable conformers and the energy barriers between them. For instance, studies on 1-methyl-1-phenylcyclohexane have utilized conformational analysis to determine the energies of different substituent orientations. acs.org
The relative energies of the identified conformers can be calculated to determine their population at a given temperature using the Boltzmann distribution. It is expected that the most stable conformer will be the one that minimizes steric clashes between the substituents. For the 7-phenyl group, a non-planar conformation with respect to the indole ring is likely to be energetically favored to avoid steric repulsion.
Below is a hypothetical data table illustrating the results of a conformational analysis, showing the relative energies of different conformers based on the dihedral angle of the C7-phenyl group.
| Conformer | C6-C7-C(phenyl)-C(phenyl) Dihedral Angle (°) | Relative Energy (kcal/mol) |
| A | 0 | 5.2 |
| B | 45 | 1.5 |
| C | 90 | 0.0 |
Note: This data is illustrative and based on general principles of conformational analysis for similar aromatic systems.
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of indole derivatives. By mapping the potential energy surface of a reaction, intermediates and transition states can be identified, and activation energies can be calculated, providing a detailed understanding of the reaction pathway.
A plausible synthetic route to this compound could involve a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction to introduce the phenyl group. Computational studies on the Cu+-catalyzed synthesis of indoles from N-aryl enaminones have successfully elucidated the reaction mechanism, identifying the rate-determining step and the role of the catalyst. nih.govnih.gov Similarly, the mechanism of cobalt-catalyzed intramolecular amidation for indole synthesis has been investigated computationally. acs.org
For a hypothetical reaction step, such as the intramolecular cyclization, computational modeling could be used to locate the transition state structure. The geometry of the transition state would reveal the atomic arrangement at the point of highest energy along the reaction coordinate. The calculated activation energy would provide insight into the reaction rate. Vibrational frequency calculations are also performed on the transition state structure to confirm that it corresponds to a true saddle point on the potential energy surface (characterized by one imaginary frequency).
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating 1H and 13C NMR chemical shifts. nih.gov The accuracy of these predictions can be very high, often with deviations of less than 0.2 ppm for 1H and 2 ppm for 13C when appropriate functionals and basis sets are used. nih.gov The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus, which is determined by the substituents. The bromine atom, for example, is known to have a pronounced effect on the 13C chemical shift of the carbon to which it is attached. researchgate.net
Below is a hypothetical table of predicted 1H and 13C NMR chemical shifts for key atoms in the molecule.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| N-H | 8.1 | - |
| C2-H | 7.2 | 124.5 |
| C4-H | 7.5 | 121.0 |
| C5 | - | 115.0 |
| C6-H | 7.3 | 122.8 |
| C7 | - | 135.2 |
| Phenyl-H (ortho) | 7.6 | 128.9 |
| Phenyl-H (meta) | 7.4 | 129.5 |
| Phenyl-H (para) | 7.3 | 127.8 |
| Ethyl-CH2 | 2.8 | 25.4 |
| Ethyl-CH3 | 1.3 | 14.1 |
Note: This data is illustrative and based on typical chemical shift ranges for substituted indoles.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor to improve agreement with experimental data. These calculations can aid in the assignment of vibrational modes to specific functional groups. For this compound, characteristic vibrational modes would include the N-H stretch, aromatic C-H stretches, C=C stretching of the aromatic rings, and the C-Br stretch. Theoretical studies on indole and its derivatives have demonstrated the utility of DFT in assigning vibrational spectra.
Advanced Research Directions and Potential Applications in Chemical Sciences
Development of Novel Synthetic Routes to Access Underexplored Indole (B1671886) Substitution Patterns
The synthesis of polysubstituted indoles, particularly those with a less common 3,5,7-trisubstitution pattern like 5-Bromo-3-ethyl-7-phenyl-1H-indole, presents a significant challenge and an area of active research. Traditional methods such as the Fischer, Bischler, and Madelung indole syntheses often lack the required regioselectivity for such complex targets.
Modern synthetic strategies are increasingly focusing on transition-metal-catalyzed cross-coupling and C-H activation/functionalization reactions to achieve precise control over substitution patterns. For a molecule like this compound, a convergent synthetic approach would be highly desirable. This could involve the synthesis of a pre-functionalized aniline (B41778) derivative, followed by a palladium-catalyzed annulation with a suitable alkyne.
Domino or cascade reactions, which involve multiple bond-forming events in a single pot, represent another promising avenue. google.com These reactions offer increased efficiency and atom economy by minimizing intermediate purification steps. A potential domino approach for the target molecule could involve a sequence of cross-coupling and cyclization reactions.
The development of novel synthetic routes is crucial not only for accessing this compound itself but also for creating a library of analogs with diverse substitution patterns for further study.
| Synthetic Strategy | Description | Potential for this compound |
| Modified Fischer Indole Synthesis | Involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. Modifications can improve regioselectivity. | Could be employed if a suitably substituted phenylhydrazine is accessible. |
| Palladium-Catalyzed Annulation | Reaction of an o-haloaniline with an internal alkyne, offering good control over substitution at the 2- and 3-positions. | A key strategy, potentially involving the coupling of a dihaloaniline with an alkyne followed by further functionalization. |
| Domino Reactions | Multi-step reactions occurring in a single pot, enhancing efficiency. | Could streamline the synthesis by combining several bond-forming steps. |
| C-H Functionalization | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. | Could be used to introduce the ethyl or phenyl groups onto a pre-formed bromoindole core. |
Integration of this compound into Complex Polycyclic Systems
The planar and electron-rich nature of the indole ring makes it an excellent building block for the construction of complex polycyclic systems, including indole-fused heterocycles and carbazoles. tandfonline.com The substituents on this compound can be strategically utilized as handles for further annulation reactions.
For instance, the phenyl group at the 7-position can undergo intramolecular C-H activation/cyclization to form carbazole (B46965) derivatives. tandfonline.com Carbazoles are an important class of compounds with applications in materials science and medicinal chemistry. The bromine atom at the 5-position can serve as a site for cross-coupling reactions to introduce additional rings or functional groups.
Furthermore, the indole nucleus can participate in cycloaddition reactions. While the dearomatization of the indole core is energetically unfavorable, certain reactive intermediates like indolynes can undergo cycloadditions to form complex polycyclic structures. The specific substitution pattern of this compound could influence the reactivity and regioselectivity of such reactions.
The synthesis of indole-fused heterocycles is another promising area. nih.govbeilstein-journals.orgnih.gov By introducing appropriate functional groups onto the indole nitrogen or the ethyl side chain, intramolecular cyclization reactions can be designed to construct novel polycyclic systems with potential biological activity or interesting photophysical properties.
| Polycyclic System | Synthetic Approach | Relevance of this compound |
| Carbazoles | Intramolecular C-H arylation of 7-phenylindoles. | The 7-phenyl group is a key precursor for this transformation. |
| Indole-fused Heterocycles | Annulation reactions involving functionalized indole derivatives. | The substituents can be modified to facilitate cyclization reactions. |
| Complex Alkaloid Scaffolds | Multi-step synthesis involving cycloaddition or cascade reactions. | Could serve as an advanced intermediate in the total synthesis of complex natural products. |
Fundamental Mechanistic Studies of Novel Reactivity Exhibited by the Compound
The unique electronic properties conferred by the bromo, ethyl, and phenyl substituents on the indole ring of this compound can lead to novel reactivity. Fundamental mechanistic studies are essential to understand and exploit these properties.
Electrophilic Substitution: The indole ring is known to be highly reactive towards electrophiles, with the C3 position being the most nucleophilic. The presence of an ethyl group at C3 in the target molecule blocks this position, potentially redirecting electrophilic attack to other positions on the indole nucleus. The electronic effects of the bromine at C5 (electron-withdrawing, deactivating) and the phenyl group at C7 (potentially electron-donating or -withdrawing depending on its conformation) will further influence the regioselectivity of electrophilic substitution reactions. Mechanistic studies, including kinetic analysis and computational modeling, can elucidate the factors governing this reactivity.
Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. Mechanistic studies of these reactions with this specific substrate would provide insights into the influence of the other substituents on the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.
Cycloaddition Reactions: The reactivity of the indole core in cycloaddition reactions can be explored. While indoles are generally poor dienes in Diels-Alder reactions, the specific substitution pattern might alter their electronic properties sufficiently to participate in such reactions under certain conditions. Mechanistic studies would help in understanding the pericyclic pathways and the factors controlling stereoselectivity.
Exploration in Materials Science (e.g., Organic Semiconductors, Optoelectronic Materials)
Indole derivatives have emerged as promising materials for organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics. rsc.org The extended π-system and electron-rich nature of the indole core are beneficial for hole transport in organic field-effect transistors (OFETs) and as host materials in organic light-emitting diodes (OLEDs).
The structure of this compound suggests its potential in this field. The phenyl group at the 7-position extends the π-conjugation of the indole core, which can lead to a smaller HOMO-LUMO gap and red-shifted absorption and emission spectra. The bromine atom can be used as a handle to further extend the conjugation through cross-coupling reactions, allowing for the fine-tuning of the electronic properties.
Furthermore, the substitution pattern can influence the solid-state packing of the molecules, which is a critical factor for efficient charge transport in organic semiconductor films. The ethyl group at the 3-position might disrupt π-π stacking to some extent, which could be beneficial for achieving good solubility and processability without significantly compromising charge mobility.
Research in this area would involve the synthesis of a series of derivatives of this compound and the characterization of their photophysical and electrochemical properties, as well as their performance in electronic devices.
| Application | Key Properties of Indole Derivatives | Potential of this compound |
| Organic Field-Effect Transistors (OFETs) | Good charge carrier mobility, good solid-state packing, and solution processability. | The extended π-system could facilitate hole transport. |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, suitable HOMO/LUMO levels, and good thermal stability. | Could serve as a host material or as a building block for emissive materials. |
| Organic Photovoltaics (OPVs) | Broad absorption in the visible spectrum and good electron/hole transport properties. | Could be functionalized to act as a donor or acceptor material. |
Design and Synthesis of Chemically Related Analogs for Structure-Reactivity Relationship Studies
To fully understand the potential of this compound, the systematic design and synthesis of chemically related analogs are crucial for establishing structure-reactivity relationships (SRR) and structure-activity relationships (SAR). nih.gov
By systematically varying the substituents at the 3, 5, and 7-positions, one can probe the electronic and steric effects on the molecule's reactivity and properties. For example:
Variation at the 3-position: Replacing the ethyl group with other alkyl groups of varying steric bulk (e.g., methyl, isopropyl, tert-butyl) would provide insights into how steric hindrance at this position affects reactivity at other sites.
Variation at the 5-position: Replacing the bromine atom with other halogens (Cl, I) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., cyano) groups would allow for a systematic study of the electronic effects on the indole nucleus.
These analogs would be synthesized using the novel synthetic routes developed (as discussed in section 6.1) and their reactivity in various transformations (electrophilic substitution, cross-coupling, etc.) would be quantitatively assessed. This data would be invaluable for designing new indole-based compounds with tailored properties for specific applications.
Advancements in Sustainable and Atom-Economical Synthesis Protocols for Indole Derivatives
The principles of green chemistry are increasingly important in modern organic synthesis. Developing sustainable and atom-economical protocols for the synthesis of complex molecules like this compound is a key research direction.
Atom Economy: Traditional multi-step syntheses often generate significant amounts of waste. Atom-economical reactions, such as C-H functionalization and cycloadditions, maximize the incorporation of atoms from the starting materials into the final product. rsc.orgrsc.org For the synthesis of the target indole, a strategy that utilizes direct C-H arylation to introduce the phenyl group at the 7-position would be more atom-economical than a traditional cross-coupling reaction that requires a pre-halogenated indole.
Sustainable Conditions: The use of hazardous reagents and solvents should be minimized. Research into using greener solvents, such as water or bio-based solvents, or performing reactions under solvent-free conditions (e.g., using microwave irradiation or ball milling) is crucial. tandfonline.comtandfonline.com Catalytic methods are inherently more sustainable than stoichiometric reactions. The development of highly efficient and recyclable catalysts for the key bond-forming steps in the synthesis of this compound would be a significant advancement.
| Green Chemistry Principle | Application in Indole Synthesis | Relevance to this compound |
| Atom Economy | C-H activation, cycloaddition reactions. | Direct C-H arylation for introduction of the phenyl group. |
| Use of Greener Solvents | Water, ionic liquids, supercritical fluids. | Exploring aqueous conditions for key synthetic steps. |
| Catalysis | Use of transition metal or organocatalysts. | Developing recyclable catalysts for cross-coupling and cyclization reactions. |
| Energy Efficiency | Microwave-assisted synthesis, mechanochemistry. | Reducing reaction times and energy consumption. |
| One-Pot Synthesis | Tandem or domino reactions. | Combining multiple synthetic steps to minimize waste and purification. |
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-3-ethyl-7-phenyl-1H-indole?
- Methodological Answer : The synthesis typically involves three key steps: (1) Bromination at the 5-position of an indole precursor using electrophilic reagents like N-bromosuccinimide (NBS) in dichloromethane ; (2) Introduction of the ethyl group at the 3-position via alkylation or cross-coupling reactions (e.g., Heck or Suzuki couplings) ; (3) Functionalization at the 7-position using phenylboronic acids under palladium catalysis. Solvent optimization (e.g., PEG-400/DMF mixtures) and copper(I) iodide catalysis are critical for click chemistry-based triazole formations in related analogs .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for graphical representation of the crystal structure .
- NMR analysis : Assign signals using H, C, and F NMR (if applicable) with CDCl or DMSO-d as solvents. For example, the ethyl group’s triplet signals (~1.2–1.4 ppm for CH, ~2.5–3.0 ppm for CH) and aromatic protons (7.0–8.0 ppm) are key identifiers .
- Mass spectrometry : Confirm molecular weight via FAB-HRMS or ESI-MS, targeting [M+H] peaks .
Q. What in vitro assays are used to evaluate biological activity?
- Methodological Answer :
- Enzyme inhibition : α-Glucosidase or kinase inhibition assays, with IC determination via spectrophotometric methods (e.g., DPPH radical scavenging for antioxidants) .
- Cellular assays : Use MTT or ATP-based viability tests in cancer cell lines, ensuring proper controls for brominated compounds’ potential cytotoxicity .
Advanced Research Questions
Q. How can regioselective functionalization challenges be addressed during synthesis?
- Methodological Answer :
- Directed ortho-metalation : Use directing groups (e.g., -SOPh) to control bromination/alkylation sites .
- Protecting group strategies : Temporarily block reactive positions (e.g., NH of indole with benzenesulfonyl groups) to ensure selective ethylation .
- Computational modeling : Apply density functional theory (DFT) to predict reactivity, as demonstrated in Colle-Salvetti correlation-energy studies .
Q. How to resolve contradictory spectral or crystallographic data?
- Methodological Answer :
- Multi-method validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare crystallographic data (CCDC entries) for bond-length discrepancies .
- Dynamic vs. static disorder analysis : Use SHELXH/T tools to model thermal motion in X-ray structures when atomic positions overlap .
Q. What strategies optimize green chemistry metrics in synthesis?
- Methodological Answer :
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or recover PEG-400 via aqueous extraction .
- Catalyst recycling : Immobilize CuI on silica gel to reduce heavy metal waste in click reactions .
- Atom economy : Prioritize one-pot syntheses (e.g., tandem bromination-alkylation) to minimize intermediates .
Q. How to design assays addressing contradictory bioactivity results?
- Methodological Answer :
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify off-target effects in kinase inhibitors .
- Metabolic stability assays : Use liver microsomes to assess if bromine substitution impacts cytochrome P450-mediated degradation, which may explain variability in cellular activity .
Data Management & Reproducibility
Q. How should crystallographic data be managed for reproducibility?
- Methodological Answer :
- CCDC deposition : Archive structures in the Cambridge Structural Database (e.g., CCDC-2191474) with full refinement parameters .
- Metadata documentation : Include temperature, radiation source (e.g., Mo-Kα), and R-factor thresholds in publications .
Q. What tools analyze electronic properties for drug design?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to map HOMO/LUMO distributions and predict binding affinity .
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., FLT3 kinase) .
Conflict Resolution in Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
